2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one
Overview
Description
2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one, also known as TBAP, is a versatile chemical compound with a wide range of applications in organic synthesis and scientific research. TBAP is a tertiary amine with a benzene ring attached to the nitrogen atom, making it a useful reagent for organic transformations. TBAP is an inexpensive and commercially available reagent, making it an attractive option for many laboratory experiments. Furthermore, TBAP has been found to have several biochemical and physiological effects, making it an important tool for scientific research.
Scientific Research Applications
1. Beta-Adrenergic Blocking and Cardioselectivity
A study reported the synthesis of compounds including heterocyclic moieties and either an isopropylamino or tert-butylamino substituent on the side chain. Some compounds exhibited potent beta-adrenergic blocking activity, surpassing propranolol in rats and displaying cardioselectivity in cats. This highlights the potential use of such compounds in cardiovascular therapeutic applications (Large & Smith, 1982).
2. Pharmacokinetics and Brain Extracellular Fluid Concentrations
A pharmacokinetic model was developed to describe the blood-brain barrier transport of bupropion and its metabolite, hydroxybupropion, highlighting the compound's potential in influencing brain neurotransmitter levels. This model provides insights into the drug's distribution within the brain, which is crucial for understanding its therapeutic effects and side effects (Cremers et al., 2016).
3. Beta-Receptor Binding Affinities
Compounds with tert-butylamino substituents were synthesized and evaluated for their beta-adrenergic receptor affinity, using in vitro beta1- and beta2-adrenergic receptor binding assays. These compounds showed non-selective beta-adrenergic blocking activity, indicating their potential utility in treating conditions involving the beta-adrenergic system (Jindal et al., 2003).
4. Interaction with Adrenergic Beta-Receptors
Research into the structure-activity relationships of amino-halogen substituted phenyl-aminoethanols, including compounds with tert-butylamino substituents, demonstrated their interaction with adrenergic beta-receptors in different animal models. The study contributed valuable insights into the therapeutic potential of these compounds for conditions related to beta-receptor activity (Engelhardt, 1984).
5. Pharmacokinetics and Metabolism Studies
Studies focused on the pharmacokinetics and metabolism of related compounds, like 3,4-dichlorophenyl-propenoyl-sec.-butylamine, have been conducted to understand their absorption, distribution, metabolism, and elimination processes. Such studies are foundational for assessing the safety and efficacy of these compounds in therapeutic applications (Wang et al., 2007).
properties
IUPAC Name |
2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9/h5-8,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFFJBXJJFDBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |
CAS RN |
1193779-48-4 | |
Record name | 5-Chlorobupropion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193779484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROBUPROPION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ54X0ANF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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